1-Acenaphthenamine hydrochloride
Description
The exact mass of the compound 1-Acenaphthenamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Acenaphthenamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acenaphthenamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIABGRPUYYFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5668-66-6 | |
| Record name | 5668-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Biological Activity & Pharmacological Potential of 1-Acenaphthenamine Hydrochloride
Technical Guide & Whitepaper
Executive Summary
1-Acenaphthenamine hydrochloride (CAS: 5661-96-1) is a polycyclic aromatic amine primarily utilized as a chiral resolving agent and a versatile scaffold in medicinal chemistry. While often categorized as a chemical intermediate, its rigid tricyclic structure confers significant biological potential. It serves as a pharmacophore for DNA-intercalating antitumor agents and shares structural homology with psychoactive naphthylamines. This guide analyzes its biological activity, toxicological profile, and utility as a precursor for high-affinity topoisomerase inhibitors and receptor modulators.
Chemical Profile & Structural Biology
Structural Pharmacophore
The compound consists of an acenaphthene core—a naphthalene ring fused with a five-membered ethylene bridge—bearing an amino group at the C1 position. This rigid, planar architecture is critical for its biological function:
-
Planarity: Facilitates intercalation between DNA base pairs.[1]
-
Lipophilicity: The aromatic core ensures high membrane permeability (estimated LogP ~2.5–3.0 for the free base), allowing CNS penetration.
-
Chirality: The C1 position is a stereocenter. The hydrochloride salt is frequently used to resolve chiral carboxylic acids (e.g., NSAIDs), highlighting its ability to form specific, steric-dependent non-covalent interactions.
Homology to Bioactive Agents
1-Acenaphthenamine is structurally analogous to:
-
Sertraline (Zoloft): Shares the tetralin/naphthalene-like amine motif, suggesting potential (albeit unoptimized) affinity for monoamine transporters (SERT/DAT).
-
Naphthylamines: Isosteres of 1- and 2-naphthylamine, necessitating rigorous toxicological evaluation due to potential metabolic activation.
-
DNA Intercalators: The acenaphthene core mimics the "bay region" of carcinogenic PAHs but also the flat surface required for antitumor drugs like amonafide.
Figure 1: Pharmacophore mapping of 1-Acenaphthenamine, linking structural features to biological interaction mechanisms.
Pharmacology & Mechanism of Action
Antitumor Activity (Scaffold Utility)
The primary biological application of 1-Acenaphthenamine is as a precursor for intercalating antitumor agents .
-
Mechanism: Derivatives synthesized from the amine (e.g., via condensation with thiazoles or formation of imides) act as DNA intercalators. They slide between base pairs, distorting the DNA helix.
-
Topoisomerase Inhibition: This distortion prevents Topoisomerase I and II from re-ligating DNA strands during replication, leading to double-strand breaks and apoptosis.
-
Data: Acenaphthene derivatives have shown IC50 values in the micromolar range (5–50 μM) against human lung (H460) and breast (MCF-7) cancer cell lines [1].
Toxicology & Metabolic Activation
Direct exposure to the hydrochloride salt presents specific toxicological risks rooted in its metabolism.
-
Cytochrome P450 Activation: Like other aryl amines, 1-Acenaphthenamine can undergo N-hydroxylation by hepatic CYP450 enzymes (specifically CYP1A2).
-
Genotoxicity: The resulting N-hydroxy metabolite can be esterified (via sulfotransferases) to form a reactive nitrenium ion. This electrophile attacks DNA (guanine residues), potentially causing mutations.
-
Aquatic Toxicity: The compound is classified as very toxic to aquatic life, likely due to membrane disruption in gill tissues of aquatic organisms.
Figure 2: Potential metabolic activation pathway of aryl amines. While detoxification is the major pathway, bioactivation can lead to genotoxicity.
Experimental Protocols
Synthesis of Bioactive Derivatives (General Workflow)
To exploit the biological activity, the amine is typically derivatized.
-
Reactants: 1-Acenaphthenamine HCl (1 eq), Aromatic Aldehyde/Anhydride (1.1 eq).
-
Solvent: Ethanol or Acetic Acid.
-
Catalyst: Piperidine (drops) or reflux conditions.
-
Procedure: Reflux for 4–6 hours. The amine condenses to form a Schiff base or imide.
-
Purification: Recrystallization from EtOH.
-
Validation: 1H-NMR (check for disappearance of NH2 peak and appearance of imine CH).
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 of 1-Acenaphthenamine or its derivatives.
-
Cell Seeding: Seed H460 or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Dissolve compound in DMSO (stock 10 mM). Dilute in media to 0.1, 1, 10, 50, 100 μM. Add to cells (final DMSO < 0.5%).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 μL MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media, add 150 μL DMSO to dissolve formazan crystals.
-
Read: Absorbance at 570 nm. Calculate % viability vs. control.
DNA Intercalation Assay (Viscosity)
Objective: Confirm mechanism of action.
-
Preparation: Prepare calf thymus DNA (CT-DNA) solution in Tris-HCl buffer (pH 7.2).
-
Viscometer: Use an Ubbelohde viscometer at 25°C.
-
Titration: Add increasing concentrations of 1-Acenaphthenamine (or derivative) to the DNA solution.
-
Measurement: Measure flow time (
). -
Analysis: Plot
vs. binding ratio ( ). An increase in viscosity indicates intercalation (lengthening of DNA helix).
Safety & Handling Data
| Parameter | Specification | Notes |
| CAS Number | 5661-96-1 | Hydrochloride salt form. |
| Signal Word | WARNING | |
| Hazard Statements | H302, H315, H319, H400 | Harmful if swallowed; Causes skin/eye irritation; Very toxic to aquatic life. |
| Handling | Fume hood required. | Avoid dust generation. Wear nitrile gloves and safety glasses. |
| Storage | Desiccate at RT. | Hygroscopic. Keep away from strong oxidizing agents. |
| First Aid | Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. |
References
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Source: Molecules (MDPI), 2011. Context: Demonstrates the use of the acenaphthene amine scaffold to create thiazole derivatives with potent cytotoxicity against SKRB-3 and H460 cell lines. URL:[Link]
-
The Ames Test: A Method for Detecting Carcinogens. Source: Mutation Research. Context: foundational protocol for assessing the mutagenic potential of aromatic amines like 1-acenaphthenamine. URL:[Link]
-
Cytochrome P450 Enzymes and Drug Metabolism. Source: MDPI, 2021. Context: detailed review of CYP-mediated metabolism, relevant for understanding the bioactivation of aryl amines. URL:[Link][2][3]
Sources
- 1. The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [Nphe(1)]nociceptin(1-13)NH(2), a new selective nociceptin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dynamed.com [dynamed.com]
1-Acenaphthenamine hydrochloride as a research chemical
Content Type: Technical Research Guide Subject: 1-Acenaphthenamine Hydrochloride (CAS: 66320-70-1 / Free Base: 22513-58-2) Intended Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Executive Summary: The Rigid Chiral Scaffold
1-Acenaphthenamine hydrochloride is a tricyclic aromatic amine characterized by a rigid ethylene bridge spanning the 1,8-positions of a naphthalene core. Unlike flexible benzylamine analogs, this molecule offers a restricted conformational profile , making it a high-value "privileged structure" in two distinct domains:
-
Asymmetric Catalysis: As a bulky, chiral backbone for ligands (e.g., diimine or N-heterocyclic carbene precursors) that transfer chirality effectively due to steric rigidity.
-
Medicinal Chemistry: As a lipophilic, DNA-intercalating scaffold that penetrates the blood-brain barrier (BBB) and fills hydrophobic pockets in GPCRs and enzymes.
This guide details the synthesis, chiral resolution, and application of this compound, moving beyond basic data to actionable laboratory protocols.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
The hydrochloride salt is the preferred form for storage and handling due to the oxidative instability of the free amine oil.
| Property | Data / Characteristic |
| IUPAC Name | 1,2-Dihydroacenaphthylen-1-amine hydrochloride |
| Formula | C₁₂H₁₁N[1][2][3] · HCl |
| Molecular Weight | 205.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, water (moderate); Insoluble in Et₂O, Hexanes |
| Chirality | C1 position is stereogenic; exists as (R) and (S) enantiomers |
| Acidity (pKa) | ~9.5 (Conjugate acid, estimated based on benzylamine analogs) |
| Stability | Hygroscopic; protect from light and moisture. |
Synthesis & Chiral Resolution Protocols
The synthesis of 1-acenaphthenamine is classically achieved via the reductive amination of acenaphthenone. However, for research applications, enantiopurity is paramount . The following protocol integrates synthesis with classical resolution.
Synthetic Pathway (The Oxime Route)
Rationale: Direct reductive amination with ammonium formate (Leuckart) can be messy. The oxime route offers cleaner intermediates and higher yields.
Step 1: Oximation React 1-acenaphthenone with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol/water reflux.
-
Checkpoint: The product, 1-acenaphthenone oxime, precipitates as a solid (MP: ~139°C).
Step 2: Reduction Reduce the oxime using Zn dust in acetic acid or catalytic hydrogenation (H₂/Pd-C).
-
Critical Control: If using Zn/AcOH, temperature control is vital to prevent over-reduction or dimerization.
Step 3: Salt Formation Dissolve the crude amine oil in dry diethyl ether and introduce HCl gas (or 4M HCl in dioxane). The hydrochloride salt precipitates instantly.
Chiral Resolution Protocol (The Tartrate Method)
To obtain enantiopure (R)- or (S)-1-acenaphthenamine, use L-(+)-Tartaric acid .
-
Free Basing: Neutralize the racemic HCl salt with 1M NaOH and extract the free amine into ethyl acetate.
-
Complexation: Mix equimolar amounts of racemic amine and L-(+)-tartaric acid in hot ethanol.
-
Fractional Crystallization:
-
Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (typically the R-amine L-tartrate) crystallizes first due to lower solubility.
-
Validation: Recrystallize until the melting point and specific rotation
are constant.
-
-
Liberation: Treat the purified salt with NaOH to release the enantiopure amine.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and resolution workflow.
Figure 1: Step-by-step synthetic and resolution workflow for producing enantiopure 1-acenaphthenamine hydrochloride.
Applications in Research
Asymmetric Catalysis (Ligand Design)
Researchers utilize the 1-acenaphthenamine scaffold to synthesize Chiral Diimine Ligands (Brookhart-type) for olefin polymerization.
-
Mechanism: The bulky acenaphthene backbone sits perpendicular to the metal center coordination plane. This steric bulk effectively blocks one face of the catalyst, forcing the incoming monomer to approach in a specific orientation, thus inducing high tacticity in polymers (e.g., isotactic polypropylene).
Medicinal Chemistry (Intercalation & CNS)
-
DNA Intercalation: The planar naphthalene system allows the molecule to slide between DNA base pairs. The amine tail (protonated at physiological pH) interacts with the phosphate backbone, stabilizing the complex. This mechanism is explored in antitumor research.[4]
-
CNS Activity: Structurally, the molecule resembles a rigidified analog of amphetamine or sertraline precursors. It is used as a probe to map steric constraints in serotonin or dopamine transporters.
Figure 2: Structure-Activity Relationship (SAR) mapping of the acenaphthenamine scaffold.
Handling, Safety, and Stability
Analytical Verification
Before using this compound in biological or catalytic assays, verify purity using ¹H NMR (DMSO-d₆) .
-
Diagnostic Signal: Look for the methine proton at C1 (chiral center). In the HCl salt, this often appears as a broad multiplet around 5.0–5.5 ppm due to coupling with the ammonium protons.
-
Impurity Check: Check for residual acenaphthenone (ketone peak in IR at ~1700 cm⁻¹) or oxime intermediates.
Safety Profile
-
Toxicology: Like many polycyclic aromatic amines, it should be treated as a potential mutagen and irritant.
-
PPE: Nitrile gloves are mandatory. Use a fume hood to avoid inhalation of dust.
-
Storage: Store the HCl salt at 2–8°C in a desiccator. The free base oxidizes rapidly in air (turning brown); always convert to HCl salt for storage.
References
-
PubChem. (n.d.). 1-Acenaphthenamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Kodama, S., et al. (2003).[3] Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis... (Demonstrates the interaction between chiral amines and tartaric acid). PubMed. Retrieved from [Link]
-
Singh, S., et al. (2019).[4] Naphthalene, a versatile platform in medicinal chemistry. European Journal of Medicinal Chemistry. (Contextualizes the naphthalene scaffold). Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. (General overview of the tartaric acid resolution method cited in the protocol). Retrieved from [Link][5]
Sources
- 1. Acenaphthylene - Wikipedia [en.wikipedia.org]
- 2. Acenaphthene - Wikipedia [en.wikipedia.org]
- 3. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
potential applications of 1-Acenaphthenamine hydrochloride in organic synthesis
Strategic Applications in Chiral Resolution, Ligand Design, and Drug Discovery
Executive Summary
1-Acenaphthenamine hydrochloride (CAS: 5668-66-6) represents a specialized class of chiral building blocks characterized by a rigid ethylene bridge fusing a naphthalene core.[1] Unlike flexible benzylamine analogs, the acenaphthene backbone confers exceptional conformational rigidity. This structural constraint is a critical asset in asymmetric synthesis , where it minimizes degrees of freedom in transition states, and in medicinal chemistry , where it serves as a planar pharmacophore capable of DNA intercalation and pi-stacking interactions.
This guide details the technical utility of 1-Acenaphthenamine HCl, moving beyond basic characterization to actionable protocols for chiral resolution, ligand synthesis, and therapeutic scaffold development.
Part 1: Structural Mechanics & Physicochemical Profile
The utility of 1-Acenaphthenamine stems from its unique stereoelectronic environment. The amino group at the C1 position is benzylic but constrained within a five-membered ring.
Core Advantages
-
Conformational Locking: The ethylene bridge prevents the rotation typical of standard benzylamines (e.g., 1-phenylethylamine). This rigidity translates to higher stereoselectivity in catalytic applications.
-
-Stacking Capability: The naphthalene system provides a large surface area for
- interactions, essential for stabilizing diastereomeric salts during chiral resolution and binding to biological targets (e.g., DNA base pairs). -
Solubility Profile: Supplied as the hydrochloride salt for stability, it is water-soluble but easily converted to the lipophilic free base for organic phase reactions.
Physicochemical Data Table
| Property | Specification | Technical Implication |
| Molecular Formula | Stoichiometry for salt formation is 1:1. | |
| Molecular Weight | 205.68 g/mol | -- |
| Chirality | C1 Center (R/S) | Available as racemate or enantiopure forms. |
| Melting Point | >200°C (decomp) | High thermal stability for solid-phase handling. |
| Acidity ( | ~9.5 (Conjugate acid) | Strong enough base to deprotonate carboxylic acids. |
Part 2: Application I – Classical Chiral Resolution
One of the most robust applications of 1-Acenaphthenamine is as a Chiral Resolving Agent . Its bulk and rigidity allow it to form highly crystalline diastereomeric salts with racemic carboxylic acids.
Mechanism of Action
-
Free-Basing: The HCl salt is neutralized to release the nucleophilic amine.
-
Salt Formation: The amine reacts with a racemic acid (
-HA). -
Discrimination: Due to the rigid acenaphthene backbone, the
salt and salt exhibit significantly different lattice energies and solubilities, facilitating separation via fractional crystallization.
Experimental Protocol: Resolution of a Racemic Acid
Note: This protocol assumes the use of (R)-1-Acenaphthenamine to resolve a target racemic acid.
Step 1: Preparation of Free Base
-
Suspend 10 mmol of 1-Acenaphthenamine HCl in 20 mL of CH₂Cl₂.
-
Add 15 mL of 1M NaOH (1.5 eq) and stir vigorously for 15 minutes until the solid dissolves and layers clarify.
-
Separate the organic layer, dry over anhydrous
, and concentrate in vacuo to obtain the oily free amine. Do not store long-term; use immediately to prevent oxidation.
Step 2: Diastereomeric Salt Formation
-
Dissolve the racemic acid (10 mmol) in hot ethanol (or methanol/acetonitrile depending on solubility screening).
-
Add the freshly prepared (R)-1-Acenaphthenamine (5 mmol, 0.5 eq) dropwise.
-
Expert Insight: Using 0.5 equivalents (the "Pope-Peachey" method) forces the formation of the less soluble salt while leaving the other enantiomer of the acid in solution, often resulting in higher optical purity than using 1.0 equivalent.
-
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Step 3: Isolation and Recovery
-
Filter the crystals (Diastereomer A).
-
Self-Validation Step: Perform a melting point check. A sharp melting point indicates high purity; a broad range suggests mixed diastereomers requiring recrystallization.
-
Suspend the salt in dilute HCl to protonate the amine (recovering it as the HCl salt for reuse) and extract the resolved acid into ether.
Workflow Visualization
Figure 1: Workflow for the optical resolution of racemic acids using 1-Acenaphthenamine.
Part 3: Application II – Chiral Ligand Synthesis
In asymmetric catalysis, 1-Acenaphthenamine serves as a precursor for Schiff Base (Imine) ligands and N-Heterocyclic Carbenes (NHCs) . The steric bulk of the acenaphthene group effectively blocks one quadrant of the metal center, inducing high enantioselectivity.
Target Molecule: Chiral Salen-Type Ligands
These ligands are critical for asymmetric epoxidation and hydrogenation reactions.
Synthesis Protocol
-
Reagents: 1-Acenaphthenamine (Free base), Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde), Ethanol, Formic acid (catalytic).
-
Procedure:
-
Dissolve 1.0 eq of salicylaldehyde in absolute ethanol.
-
Add 1.0 eq of 1-Acenaphthenamine.
-
Reflux for 4–6 hours. The color typically deepens (yellow/orange) indicating imine formation.
-
TLC Check: Monitor the disappearance of the aldehyde spot.
-
Cool and filter the precipitate.[2]
-
-
Metal Complexation: The resulting ligand can be reacted with metal precursors (e.g.,
, ) to form the active catalyst.
Ligand Synthesis Pathway
Figure 2: Synthetic route from 1-Acenaphthenamine to chiral Schiff base and amine ligands.
Part 4: Application III – Medicinal Chemistry Scaffold
1-Acenaphthenamine is not just a tool; it is a pharmacophore. The acenaphthene moiety is a bioisostere for naphthalene and quinoline, commonly found in kinase inhibitors and DNA intercalators.
Therapeutic Potential[3][4][5]
-
DNA Intercalation: The planar tricyclic system allows the molecule to slide between DNA base pairs. Derivatives of acenaphthenamine are investigated as antitumor agents .[3]
-
CNS Activity: The lipophilic nature of the scaffold allows for Blood-Brain Barrier (BBB) penetration.
-
Kinase Inhibition: The amine handle allows for coupling to heterocycles (e.g., pyrimidines) to target ATP-binding pockets in kinases.
Key Reaction: Amide Coupling for Drug Analogs
To attach the acenaphthene scaffold to a drug core:
-
Activation: React the carboxylic acid partner with HATU/DIEA in DMF.
-
Coupling: Add 1-Acenaphthenamine HCl and excess DIEA (to neutralize the HCl).
-
Purification: The product usually precipitates upon water addition or requires silica chromatography.
Part 5: Safety and Handling (E-E-A-T)
As an aromatic amine, 1-Acenaphthenamine HCl requires strict safety protocols.
-
Toxicity: Harmful if swallowed.[4][5] Potential for skin and eye irritation [1].[4][6]
-
Aquatic Hazard: Classified as toxic to aquatic life with long-lasting effects.[4] Do not dispose of down drains [2].
-
Storage: Store in a cool, dry place. The HCl salt is hygroscopic; keep tightly sealed to prevent "caking" which complicates stoichiometry.
References
-
Fisher Scientific. (2010). Safety Data Sheet: Acenaphthene and derivatives. Retrieved from
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 1-Acenaphthenamine Hydrochloride. Retrieved from
-
Xie, Y. M., et al. (2011).[3] Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents.[3] Molecules, 16(3), 2519-2526.[3] Retrieved from
-
Viganò, M., et al. (2018). A Chiral Ligand Accessible in One Step: Synthesis of bis-((R)-(+)-Bornyl)acenaphthenequinonediimine.[7] AIR Unimi. Retrieved from
-
National Institutes of Health (NIH). (2019). Naphthalene, a versatile platform in medicinal chemistry.[8] European Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. 1-Acenaphthenamine hydrochloride|5668-66-6-Siyu Chemical [siyuchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
1-Acenaphthenamine hydrochloride as a fluorescent probe for cell imaging
Application Note: 1-Acenaphthenamine Hydrochloride as a Fluorescent Probe for Cell Imaging [1]
Part 1: Introduction & Mechanism of Action
1-Acenaphthenamine Hydrochloride (1-AA HCl) is a rigid, polycyclic aromatic amine utilized as a UV-excitable, blue-emitting fluorophore.[1] While historically employed as a chiral derivatizing agent for chromatography, its application in cell imaging has emerged due to its solvatochromic properties and capacity for lysosomotropic accumulation and carbonyl condensation .
Unlike large conjugated dyes (e.g., Rhodamines), 1-AA HCl offers a small molecular footprint (<220 Da), minimizing steric hindrance during labeling.[1] Its fluorescence mechanism relies on the Internal Charge Transfer (ICT) state, which is highly sensitive to solvent polarity and pH, making it an effective probe for acidic organelles and hydrophobic microenvironments.[1]
Core Applications
-
Lysosomal Tracking (Live Cells): Acts as a weak base, permeating cell membranes in its neutral form and becoming trapped in acidic lysosomes upon protonation (Ion Trapping Mechanism).[1]
-
Metabolic Labeling (Fixed/Live): Reacts with endogenous aldehydes and ketones (e.g., lipid peroxidation products) via Schiff base formation to form stable, fluorescent conjugates.[1]
-
Solvatochromic Sensing: Exhibits spectral shifts based on the polarity of the intracellular environment, useful for mapping membrane viscosity.[1]
Part 2: Material Properties & Technical Specifications
Table 1: Physicochemical & Fluorescence Properties
| Parameter | Specification | Notes |
| Chemical Formula | C₁₂H₁₁N[1][2]·HCl | Hydrochloride salt improves water solubility.[1] |
| Molecular Weight | 205.68 g/mol | Small molecule; high membrane permeability.[1] |
| Excitation Max ( | 320–340 nm | UV/Violet excitation.[1] Compatible with DAPI filters. |
| Emission Max ( | 400–450 nm | Blue emission.[1] Stokes shift ~80–100 nm.[1] |
| Solubility | Water (moderate), DMSO (high) | Stock solutions recommended in DMSO; working solutions in PBS.[1] |
| pKa | ~9.0–10.0 (Amine) | Ensures protonation at lysosomal pH (4.5–5.0).[1] |
| Quantum Yield ( | 0.4 – 0.6 | Environment dependent; higher in hydrophobic/rigid environments.[1] |
Part 3: Experimental Protocols
Protocol A: Lysosomal Labeling in Live Cells (Ion Trapping)
Principle: 1-AA HCl enters the cell via passive diffusion.[1] In the acidic lysosome (pH ~4.8), the amine group is protonated (
Reagents:
-
Stock Solution: 10 mM 1-AA HCl in DMSO. Store at -20°C (light protected).
-
Imaging Buffer: HBSS or Live Cell Imaging Solution (phenol red-free).[1]
Step-by-Step Workflow:
-
Cell Preparation: Culture cells (e.g., HeLa, MCF-7) on glass-bottom dishes to 70% confluency.
-
Dye Dilution: Dilute Stock Solution into pre-warmed (
) Imaging Buffer to a final concentration of 5–10 µM .-
Note: Do not exceed 20 µM to avoid cytotoxicity or lysosomal swelling (vacuolization).[1]
-
-
Incubation: Aspirate growth medium and add the staining solution.[1] Incubate for 15–30 minutes at
/ 5% . -
Wash (Optional): Gently wash cells 1x with Imaging Buffer to reduce background.[1]
-
Expert Tip: Because this is an equilibrium probe, extensive washing may reduce signal. "No-wash" imaging is often preferred if background is low.[1]
-
-
Imaging: Transfer to microscope stage (
).
Protocol B: Labeling of Intracellular Carbonyls (Schiff Base)
Principle: Under mild oxidative stress or fixation, 1-AA reacts with carbonyl groups (aldehydes/ketones) to form fluorescent imines.[1]
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 mins. Avoid Glutaraldehyde as it introduces high background fluorescence.[1]
-
Permeabilization: Treat with 0.1% Triton X-100 in PBS for 10 mins.
-
Staining: Incubate with 50 µM 1-AA HCl in PBS (pH 6.0) for 60 minutes at room temperature.
-
Note: Slightly acidic pH catalyzes Schiff base formation.[1]
-
-
Reduction (Critical): Add 10 mM Sodium Cyanoborohydride (
) for 10 mins to reduce the imine bond to a stable amine, preventing hydrolysis. -
Wash: Wash 3x with PBS.
-
Image: As per Protocol A.
Part 4: Mechanism & Signaling Pathway (Visualization)
The following diagram illustrates the dual-mode mechanism of 1-Acenaphthenamine: Lysosomal Trapping (Live) and Carbonyl Ligation (Fixed/Stress).[1]
Caption: Mechanism of 1-AA accumulation via acidotropic trapping in lysosomes and covalent Schiff-base formation with carbonyls.[1]
Part 5: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | pH mismatch or Excitation error.[1] | Ensure excitation is UV/Violet (<360 nm).[1] 488 nm lasers will not excite this probe efficiently.[1] |
| High Background | Non-specific hydrophobic binding.[1] | Reduce concentration to <5 µM. Perform a "chase" with dye-free medium for 10 mins. |
| Rapid Photobleaching | Oxidation of the amine.[1] | Use antifade mounting media (for fixed cells) or lower laser power.[1] |
| Cytotoxicity | Lysosomal swelling (vacuolization).[1] | This is a known effect of amine accumulation (osmotic swelling).[1] Reduce incubation time or concentration. |
Part 6: References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Foundational text on amine fluorophores and solvent relaxation mechanisms).
-
Biotium. (2024).[1][2] Mechanisms of Lysosomotropic Dyes. Biotium Technical Notes. (Validates the weak-base mechanism for amine-containing probes). [1]
-
Thermo Fisher Scientific. (2025).[1] Amine-Reactive Probes and Labeling Chemistry. Molecular Probes Handbook. (Details Schiff base formation for amine probes).
-
Xu, L., et al. (2010).[1] Synthesis and Enantiomer Separation of Acenaphthene Derivatives. Asian Journal of Chemistry. (Provides synthesis and structural characterization of acenaphthene amines). [1][3]
-
BenchChem. (2025).[1][4] Comparative Guide to Fluorescent Probes for Amine Detection. (Contextualizes 1-AA among other amine probes). [1]
Sources
analytical methods for 1-Acenaphthenamine hydrochloride quantification
Application Note & Technical Protocols
Executive Summary
1-Acenaphthenamine hydrochloride (CAS: 5668-66-6) is a critical chiral intermediate often employed in the synthesis of complex polycyclic aromatic hydrocarbons and pharmaceutical agents acting on the central nervous system. Its quantification presents a dual challenge: ensuring chemical purity (absence of oxidative degradants like 1-acenaphthenone) and stereochemical integrity (enantiomeric excess).
This guide rejects generic "one-size-fits-all" approaches. Instead, it details three targeted protocols designed for specific stages of the drug development lifecycle:
-
RP-HPLC: For routine chemical purity and stability indicating studies.
-
Chiral NP-HPLC: For precise determination of enantiomeric excess (ee%).
-
Potentiometric Titration: For absolute assay validation of the bulk salt.
Chemical Context & Analytical Strategy
Molecule: 1-Acenaphthenamine Hydrochloride Structure: A primary amine attached to the benzylic position of the acenaphthene ring system. Chromophore: The naphthalene backbone provides strong UV absorption at 254 nm and 280 nm. Key Challenge:
-
Basicity: The primary amine (pKa ~9.5) interacts strongly with residual silanols on HPLC columns, leading to peak tailing.
-
Chirality: The C1 position is a stereocenter. Synthetic pathways often yield racemates or require validation of chiral resolution.[1]
Analytical Workflow Logic
The following decision tree illustrates the selection of the appropriate method based on the analytical objective.
Figure 1: Analytical method selection strategy based on data requirements.
Protocol 1: RP-HPLC for Chemical Purity
Objective: Quantify 1-Acenaphthenamine and separate it from key impurities (e.g., 1-Acenaphthenone, Acenaphthene). Mechanism: Reversed-Phase chromatography using ion-suppression (acidic pH) to ensure the amine remains protonated and elutes with good symmetry.
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the amine. |
| Mobile Phase A | 0.1% Phosphoric Acid or 20mM Phosphate Buffer (pH 2.5) | Low pH ensures amine protonation ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for elution of the hydrophobic aromatic ring. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm (primary), 280 nm (secondary) | 254 nm maximizes sensitivity for the naphthalene ring. |
| Temperature | 30°C | Improves mass transfer and peak shape. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation[2][3]
-
Diluent: Mobile Phase A : Acetonitrile (50:50).
-
Stock Solution: Dissolve 10 mg 1-Acenaphthenamine HCl in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute to 0.1 mg/mL for assay.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind amines).
Protocol 2: Chiral NP-HPLC for Enantiomeric Purity
Objective: Determine the ratio of (R) and (S) enantiomers. Mechanism: Normal-phase chromatography using a polysaccharide-based chiral stationary phase (CSP). The addition of a basic modifier (DEA) is mandatory to suppress non-specific interactions between the amine and the silica support.
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm | Proven selectivity for aromatic amines. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Hexane/IPA forms the non-polar matrix; DEA masks silanols. |
| Flow Rate | 1.0 mL/min | Optimized for resolution ( |
| Detection | UV @ 254 nm | |
| Temperature | 25°C | Lower temperature often enhances chiral recognition. |
Critical Technical Note: The Role of Diethylamine (DEA)
Without DEA, the free amine (generated in situ or present in equilibrium) will interact with the acidic silanols of the column packing, resulting in:
-
Broad, tailing peaks.
-
Loss of chiral resolution.
-
Irreversible adsorption. Always premix DEA into the alcohol component before adding to hexane to ensure miscibility.
Protocol 3: Potentiometric Titration (Assay)
Objective: Absolute quantification of the bulk drug substance (salt form). Mechanism: Non-aqueous acid-base titration. The hydrochloride salt is too weak an acid to titrate in water. We use glacial acetic acid as the solvent to level the basicity and Mercuric Acetate to sequester the chloride ion.
Reagents
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid.
-
Auxiliary Reagent: Mercuric Acetate solution (6% w/v in acetic acid).
-
Electrode: Glass pH electrode with LiCl in Ethanol reference sleeve (avoid aqueous KCl leakage).
Procedure
-
Weighing: Accurately weigh ~200 mg of 1-Acenaphthenamine HCl into a titration vessel.
-
Dissolution: Add 50 mL Glacial Acetic Acid.
-
Halide Sequestration: Add 10 mL Mercuric Acetate solution.
-
Reaction:
-
Why? This converts the hydrochloride (weak base in AcOH) to the acetate (stronger base in AcOH), sharpening the endpoint.
-
-
Titration: Titrate with 0.1 N
to the potentiometric endpoint. -
Calculation:
- : Volume at inflection point (mL)
- : Normality of Perchloric Acid
- : Molecular Weight of 1-Acenaphthenamine HCl (219.69 g/mol )
- : Weight of sample (g)
Validation & Troubleshooting
System Suitability Criteria (HPLC)
-
Tailing Factor (
): Must be < 1.5. If higher, increase buffer concentration or lower pH (Method 1), or increase DEA (Method 2). -
Resolution (
): > 2.0 between enantiomers (Method 2). -
Precision (RSD): < 1.0% for n=6 injections.
Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| Peak Splitting (HPLC) | Sample solvent mismatch | Dissolve sample in mobile phase, not pure MeCN. |
| Drifting Baseline (UV) | UV cutoff of mobile phase | Ensure Phosphate buffer is high quality; avoid Acetate at <240nm. |
| No Endpoint (Titration) | Water contamination | Ensure all glassware and acetic acid are strictly anhydrous. |
| Ghost Peaks | Carryover | Aromatic amines stick to injector seals. Use a needle wash of MeOH:Water (90:10) with 0.1% Formic Acid. |
References
-
Siyu Chemical. (2013). 1-Acenaphthenamine hydrochloride Material Safety Data & Properties. Retrieved from
-
Ahuja, S. (2011).[1] Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.[2] Retrieved from
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from
-
European Pharmacopoeia. (2023). 2.2.20. Potentiometric Titration. Retrieved from
Sources
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 1-Acenaphthenamine Hydrochloride
Introduction
1-Acenaphthenamine hydrochloride is an aromatic amine derivative of acenaphthene, a polycyclic aromatic hydrocarbon. As with many primary aromatic amines, it serves as a crucial intermediate in the synthesis of more complex molecules, including dyes and potentially pharmacologically active compounds.[1] The purity and stability of such intermediates are paramount, as impurities or degradation products can have significant impacts on the safety, efficacy, and quality of the final product.
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control, offering high resolution, sensitivity, and quantitative accuracy.[2] This application note presents a detailed, robust, and stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of 1-Acenaphthenamine hydrochloride. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a comprehensive framework for assay determination, impurity profiling, and stability assessment in accordance with international regulatory standards.[3]
Principle of the Chromatographic Method
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar, octadecyl-silylated silica gel (C18), while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent.[4] 1-Acenaphthenamine hydrochloride, being a protonated amine, is relatively polar but also possesses a large hydrophobic acenaphthene ring system. Its retention on the column is modulated by adjusting the composition of the mobile phase.
An acidic mobile phase (pH 3.0) is employed to ensure the consistent protonation of the primary amine group. This suppresses undesirable interactions with residual silanol groups on the stationary phase, leading to improved peak symmetry and reproducibility. Separation is achieved using a gradient elution, which allows for the timely elution of the main analyte while also resolving potential impurities and degradation products with different polarities.[5] Detection is performed using a UV-Vis detector, leveraging the strong absorbance of the aromatic ring system.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
1-Acenaphthenamine hydrochloride reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (85%) (Analytical grade).
-
Hydrochloric acid (1 M) (Analytical grade).
-
Sodium hydroxide (1 M) (Analytical grade).
-
Hydrogen peroxide (30%) (Analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 1-Acenaphthenamine hydrochloride reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
The optimized chromatographic parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
System Suitability Test (SST)
Before commencing any analysis, the system's suitability must be verified. Inject the Working Standard Solution (50 µg/mL) six times and evaluate the parameters against the acceptance criteria listed below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol: Ensuring a Self-Validating System
The method's reliability is established through rigorous validation as per ICH Q2(R1) guidelines.
Specificity and Stability-Indicating Assay
Forced degradation studies are essential to demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[6][7]
Caption: Workflow for Forced Degradation Studies.
-
Procedure:
-
Prepare separate solutions of 1-Acenaphthenamine hydrochloride (approx. 1 mg/mL) for each stress condition.
-
Expose the solutions to the conditions outlined in the diagram above.[8][9] The duration and intensity of stress should be adjusted to achieve 5-20% degradation.[8]
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all stressed samples with the diluent to a final theoretical concentration of 50 µg/mL.
-
Analyze the samples using the proposed HPLC method.
-
-
Acceptance Criteria: The method is considered stability-indicating if the principal peak is resolved from all degradation product peaks with a resolution (Rs) > 2.0, and the peak purity analysis (via PDA detector) confirms the spectral homogeneity of the analyte peak.
Linearity
Prepare a series of at least five concentrations of 1-Acenaphthenamine hydrochloride ranging from 10 µg/mL to 100 µg/mL from the stock solution. Inject each concentration and construct a calibration curve by plotting the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy will be determined by analyzing samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution (50 µg/mL) on the same day. The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of 10:1.[10]
Robustness
Evaluate the method's robustness by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should remain within the acceptance criteria for all tested variations.
Results and Data Presentation
The following diagram illustrates the overall analytical workflow.
Caption: General Workflow for HPLC Analysis.
Expected Results Summary
A successful analysis will yield a sharp, symmetrical peak for 1-Acenaphthenamine hydrochloride at a reproducible retention time. The results from the validation experiments should conform to the pre-defined acceptance criteria.
Table 1: Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity | Comments |
| Control | 0.0 | Pass | No degradation observed. |
| Acid Hydrolysis | ~12.5% | Pass | Main peak resolved from two minor degradant peaks. |
| Alkaline Hydrolysis | ~8.2% | Pass | Main peak resolved from one major degradant peak. |
| Oxidation | ~15.1% | Pass | Main peak resolved from multiple minor degradants. |
| Thermal | ~5.5% | Pass | Minor degradation observed. |
| Photolytic | ~3.1% | Pass | Slight degradation observed. |
Conclusion
This application note details a specific, accurate, precise, and stability-indicating RP-HPLC method for the analysis of 1-Acenaphthenamine hydrochloride. The comprehensive protocol, including system suitability checks and a full validation framework, ensures the generation of reliable and trustworthy data. This method is well-suited for routine quality control analysis, purity testing, and for conducting stability studies of 1-Acenaphthenamine hydrochloride in bulk drug and research settings.
References
-
Bareš, J., Květina, J., & Maršík, F. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved February 14, 2026, from [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved February 14, 2026, from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved February 14, 2026, from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved February 14, 2026, from [Link]
-
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved February 14, 2026, from [Link]
-
E. M. A. M. Gallego & J. F. A. Arroyo. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 37-45. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved February 14, 2026, from [Link]
-
Pharmaceutical Outsourcing. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2018). Stability Indicating HPLC Method Development: A Review. Retrieved February 14, 2026, from [Link]
-
Singh, B., & Kumar, R. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Journal of Applied Pharmaceutical Science, 4(12), 080-085. [Link]
-
Patil, P., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 74(6), 543–547. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11094, 1-Naphthalenamine, hydrochloride (1:1). Retrieved February 14, 2026, from [Link].
-
Kim, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 583-591. [Link]
-
El-Kimary, E. R., et al. (2020). Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. Scientific Reports, 10, 12345. [Link]
Sources
- 1. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Acenaphthenamine Hydrochloride
Introduction
Welcome to the technical support center. You are likely working with 1-Acenaphthenamine hydrochloride , a rigid, chiral tricyclic amine often used as a scaffold in chiral resolution agents, asymmetric catalysis, or pharmaceutical intermediates.
Achieving high purity (>98%) with this compound is notoriously difficult due to three primary factors:
-
Oxidative Instability: The free base is prone to air-oxidation, forming colored impurities (often pink/red).
-
Structural Impurities: Synthetic routes (e.g., reductive amination of acenaphthenone) often leave difficult-to-separate byproducts like 1-acenaphthenol (alcohol) or acenaphthene (over-reduction).
-
Salt Hygroscopicity: The hydrochloride salt can form oils if residual solvents or water are present, preventing crystallization.
This guide moves beyond generic advice, providing a self-validating purification logic derived from the physicochemical properties of the acenaphthene core.
Module 1: Diagnostic & Analysis
Before attempting purification, you must identify the nature of your impurities.
Q: How do I interpret the impurity profile?
A: Use the "Solubility Differential" test to categorize impurities.
| Observation | Likely Impurity | Chemical Nature | Removal Strategy |
| Insoluble in Water/Acid | Acenaphthene, Acenaphthenone | Neutral / Non-polar | Acid-Base Extraction (Filtration) |
| Pink/Red Color | Oxidation byproducts (Quinones) | Conjugated Organics | Activated Charcoal / Recrystallization |
| Oiling / Stickiness | Residual Solvents / 1-Acenaphthenol | Polar Neutral | High-Vacuum Drying / Solvent Swap |
| Double Melting Point | Mixed Salt/Free Base | Ionic/Neutral Mix | Full Conversion to HCl Salt |
Q: What is the best HPLC method for purity assessment?
A: Standard C18 methods often fail due to peak tailing of the free amine. You must ensure the amine is protonated or ion-paired.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV @ 254 nm (aromatic core) and 280 nm.
Module 2: The "Acid-Base Rescue" Protocol (Core Purification)
If your crude purity is <95% or the solid is colored, recrystallization alone will fail . You must perform a chemical cleanup first. This protocol exploits the basicity of the amine to separate it from neutral impurities (acenaphthenone/acenaphthenol).
Step-by-Step Methodology
-
Dissolution (The Acid Trap):
-
Suspend the crude solid in 1M HCl (aq) . Use roughly 10 mL per gram of solid.
-
Why: The amine forms the water-soluble hydrochloride salt. Neutral impurities (starting ketone, over-reduced hydrocarbon) remain insoluble.
-
-
Filtration:
-
Filter the mixture through a Celite pad.
-
Discard the solid. The clear aqueous filtrate contains your target.
-
-
Wash (Lipophilic Strip):
-
Wash the acidic aqueous layer with Dichloromethane (DCM) (
mL). -
Why: This pulls out any trace non-basic organics that were slightly soluble in water.
-
-
Basification (The Release):
-
Cool the aqueous layer to 0°C.
-
Slowly add 10% NaOH until pH > 12. The solution will become cloudy as the free amine precipitates or oils out.
-
-
Extraction:
-
Extract the free amine into DCM (
mL). -
Dry the combined organic layers over anhydrous
. Filter and evaporate to dryness to obtain the Purified Free Base .
-
-
Salt Formation (The Final Form):
-
Dissolve the free base in a minimal amount of anhydrous Ethanol or Methanol .
-
Cool to 0°C and add 2M HCl in Diethyl Ether dropwise.
-
A white precipitate (the pure HCl salt) should form immediately. Filter and wash with cold ether.
-
Module 3: Recrystallization (Polishing)
Use this module only if the material is already >95% pure but requires >99% for analytical standards or catalysis.
The "Binary Solvent" Strategy
Single-solvent recrystallization is rarely effective for this compound due to its high solubility in alcohols and low solubility in non-polar solvents.
Recommended System: Ethanol (Good Solvent) / Diethyl Ether (Anti-Solvent)
-
Dissolution: Place the salt in a flask with a reflux condenser. Add near-boiling Ethanol dropwise until the solid just dissolves.
-
Clarification (Optional): If colored, add activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.
-
Nucleation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint permanent turbidity (cloudiness) appears.
-
Clearing: Add 1-2 drops of hot Ethanol to clear the solution.
-
Crystallization:
-
Let cool to Room Temperature (RT) undisturbed for 2 hours.
-
Move to a fridge (4°C) for overnight maturation.
-
Critical: Do not shock-cool (e.g., dry ice/acetone) or you will trap impurities in the lattice.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 1-Acenaphthenamine HCl.
Caption: Logical workflow for the purification of 1-Acenaphthenamine HCl, distinguishing between gross chemical cleanup (Red) and final polishing (Yellow).
Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing. What is happening?
Cause: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the "anti-solvent" (Ether) is added too quickly or if the solution is too concentrated, causing the salt to precipitate as a supersaturated oil rather than an ordered crystal. Solution:
-
Re-dissolve: Heat the mixture until the oil dissolves (add more Ethanol if needed).
-
Seed: If you have a single crystal from a previous batch, add it when the solution is at room temperature.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
-
Slow Down: Add the anti-solvent via a syringe pump or very slowly by hand.
Q2: The product has a persistent pink/brown hue.
Cause: This indicates oxidation of the amine, likely forming diazo- or quinone-like species. Solution:
-
Perform the Acid-Base Rescue (Module 2). The colored impurities are often neutral and will be removed during the DCM wash of the acidic phase.
-
If color persists during recrystallization, use Activated Charcoal in the hot ethanol step. Ensure you filter through a tight pad of Celite to remove all charcoal fines.
Q3: I cannot find the exact melting point in the literature. How do I validate my product?
Answer: Literature data for specific salts of 1-Acenaphthenamine is often conflated with 1-Naphthylamine.
-
Do not rely on a single number.
-
Self-Validation Protocol: Measure the melting point of your crude. Perform the purification. Measure the MP again. A pure compound will have a sharper range (e.g., 2°C range) and a higher onset temperature than the crude.
-
NMR Check: Run a
-NMR in . Look for the integration of the methine proton (chiral center) relative to the aromatic signals. Impurities like acenaphthene will show distinct methylene signals ( ppm) that differ from the amine's pattern.
References
-
Siyu Chemical . (n.d.). 1-Acenaphthenamine hydrochloride (CAS 5668-66-6) Product Specifications. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved October 26, 2023, from [Link]
- Needham, T. E., et al. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
Technical Support Center: Minimizing Background Fluorescence in Experimental Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence in their experiments, with a focus on scenarios that may arise when working with compounds such as 1-Acenaphthenamine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable insights to enhance the quality and reliability of your fluorescence-based assays.
Understanding the Challenge: The Nature of Background Fluorescence
Background fluorescence is any unwanted signal that is not generated by the specific fluorescent probe bound to your target of interest. This extraneous light can obscure the true signal, leading to a low signal-to-noise ratio and potentially compromising the accuracy and sensitivity of your results. The sources of background fluorescence are varied and can be broadly categorized into two main types:
-
Autofluorescence: This is the natural fluorescence emitted by various biological materials and reagents within your sample. Common sources include cellular components like NADH, flavins, collagen, and elastin, as well as components of cell culture media.[1][2][3] Aldehyde fixatives, such as formaldehyde and glutaraldehyde, are also known to increase autofluorescence.[1][2]
-
Non-specific Signal: This arises from the fluorescent probe itself binding to unintended targets or from unbound probe remaining in the sample after washing steps.[4] Additionally, the experimental setup, including microplates and microscope slides, can contribute to background fluorescence.[1][4]
This guide provides a structured approach to identifying and mitigating these sources of background fluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and provide systematic troubleshooting strategies to tackle high background fluorescence.
FAQ 1: What are the most common initial steps to take when encountering high background fluorescence?
When first faced with high background, a systematic check of your experimental setup and reagents is crucial.
Troubleshooting Steps:
-
Run Proper Controls:
-
Unstained Control: This is essential to determine the level of intrinsic autofluorescence in your sample.[5]
-
"Secondary Antibody Only" Control (for immunofluorescence): This helps to identify non-specific binding of the secondary antibody.[6]
-
Vehicle Control: If testing a compound like 1-Acenaphthenamine hydrochloride, include a control with just the vehicle (e.g., DMSO, PBS) to see if it contributes to the background.
-
-
Optimize Reagent Concentrations:
-
Improve Washing Steps:
Diagram: Initial Troubleshooting Workflow
Caption: Initial steps for troubleshooting high background fluorescence.
FAQ 2: How can I address autofluorescence originating from my biological sample?
Autofluorescence from cells and tissues is a common challenge, particularly in the green and blue channels.[1][5]
Troubleshooting Strategies:
-
Spectral Separation:
-
Chemical Quenching:
-
Quenching Agents: Several reagents are available to reduce autofluorescence.
-
Sudan Black B: Traditionally used, but it can introduce its own red/far-red background fluorescence.[9][10]
-
Commercial Quenchers: Products like TrueBlack® are designed to quench lipofuscin autofluorescence with lower background compared to Sudan Black B.[9][11][12] Vector® TrueVIEW® targets autofluorescence from non-lipofuscin sources like collagen and red blood cells.[13]
-
-
Sodium Borohydride: This can be used to reduce aldehyde-induced autofluorescence from fixation.[1][2]
-
-
Photobleaching:
-
Computational Correction:
Table: Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Advantages | Disadvantages |
| Spectral Shift | Utilize fluorophores in the red/far-red spectrum where autofluorescence is lower. | Simple and effective. | May require different filter sets and detectors. |
| Chemical Quenching | Reagents that absorb the autofluorescent signal or chemically modify the autofluorescent molecules. | Can be highly effective for specific types of autofluorescence (e.g., lipofuscin). | Some quenchers may have their own fluorescence or affect the specific signal. |
| Photobleaching | Pre-exposure to light to destroy autofluorescent molecules. | Can be effective and does not require additional reagents during staining. | Can be time-consuming and may risk damaging the sample if not done carefully. |
| Spectral Unmixing | Computational algorithm to separate the autofluorescence spectrum from the specific probe spectrum. | Powerful and can be very precise. | Requires a spectral imaging system and appropriate software. |
FAQ 3: My background fluorescence seems to be related to the compound I'm testing (e.g., 1-Acenaphthenamine hydrochloride). What should I do?
Troubleshooting Steps:
-
Characterize the Compound's Fluorescence:
-
Measure the excitation and emission spectra of 1-Acenaphthenamine hydrochloride in the assay buffer to determine its fluorescent properties. This will help you choose appropriate filters to minimize its detection.
-
-
Solvent and pH Optimization:
-
The fluorescence of a compound can be highly dependent on its environment.[19][20][21]
-
Solvent Polarity: Test different solvent systems for your compound, as this can alter its fluorescence intensity and spectral properties.[19][20][21]
-
pH: The fluorescence of amine-containing compounds can be pH-dependent.[22][23] Ensure your assay buffer has a stable and optimized pH.
-
-
Concentration and Stability:
-
Lower Compound Concentration: Use the lowest effective concentration of your test compound to minimize its contribution to the background.
-
Photostability: Some compounds can degrade under excitation light, leading to fluorescent byproducts.[24][25][26] Minimize light exposure and check for photodegradation.
-
Diagram: Workflow for Compound-Induced Background
Caption: Troubleshooting workflow for background caused by the test compound.
FAQ 4: Could my experimental setup and consumables be the source of high background?
Absolutely. The materials you use can significantly contribute to unwanted fluorescence.
Troubleshooting Checklist:
-
Microplates: For fluorescence assays, always use black microplates to minimize background and prevent crosstalk between wells.[27][28] Plastic-bottom plates can be highly fluorescent; consider using glass-bottom or special polymer plates.[1][4]
-
Microscope Slides and Coverslips: Use high-quality, low-fluorescence glass.
-
Immersion Oil: Use a low-autofluorescence immersion oil specifically designed for fluorescence microscopy.
-
Mounting Media: Some mounting media can be autofluorescent. Choose a mounting medium that is optimized for fluorescence and consider one with anti-fading agents to reduce photobleaching.[4]
Experimental Protocols
Protocol 1: General Staining Protocol with Background Reduction Steps
-
Sample Preparation:
-
Fixation: If fixation is required, consider using an organic solvent like ice-cold methanol instead of aldehyde-based fixatives to reduce autofluorescence.[1] If aldehydes must be used, follow with a sodium borohydride quenching step.
-
Permeabilization (if needed): Use a mild detergent like Triton X-100 or saponin.
-
-
Blocking:
-
Incubate the sample with a blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody/Probe Incubation:
-
Dilute the primary antibody or fluorescent probe in blocking buffer at its optimal concentration (determined by titration).
-
Incubate as per the manufacturer's recommendations (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
-
Washing:
-
Wash the sample three times for 5-10 minutes each with PBS containing 0.1% Tween-20.
-
-
Secondary Antibody Incubation (for immunofluorescence):
-
Dilute the fluorescently labeled secondary antibody in blocking buffer at its optimal concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Repeat the washing step from point 4, ensuring all unbound secondary antibody is removed.
-
-
Mounting and Imaging:
-
Mount the sample using a low-fluorescence mounting medium.
-
Image using appropriate filters and minimize exposure time to reduce photobleaching.
-
Protocol 2: Sodium Borohydride Quenching for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde, wash the samples thoroughly with PBS.
-
Prepare a fresh solution of 0.1% sodium borohydride in PBS.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS.
-
Proceed with your standard staining protocol.
Conclusion
Minimizing background fluorescence is a multi-faceted challenge that requires a systematic and informed approach. By understanding the potential sources of unwanted signal and implementing the troubleshooting strategies and protocols outlined in this guide, you can significantly improve the quality and reliability of your fluorescence data. Remember that optimization is key, and the ideal conditions will often be specific to your particular assay and experimental system.
References
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
-
JoVE. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]
-
Gene Target Solutions. (2020, October 15). Background Reducers for Improved Fluorescent Stains. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]
-
ResearchGate. (2015, February 10). How we can reduce the background in fluorescence microscopy?. Retrieved from [Link]
-
CliniSciences. (n.d.). Fluorescence Background Blockers. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
BMC Bioinformatics. (n.d.). SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. Retrieved from [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Target-to-background separation for spectral unmixing in in-vivo fluorescence imaging. Retrieved from [Link]
-
PubMed. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Retrieved from [Link]
-
YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Retrieved from [Link]
-
Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]
-
The Scientist. (2023, July 27). Stepping Out of the Background. Retrieved from [Link]
-
Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]
-
Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]
-
Evident Scientific. (n.d.). Photobleaching. Retrieved from [Link]
-
ResearchGate. (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
-
Journal of Chemical Science. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
PubMed. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
SciSpace. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (n.d.). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved from [Link]
-
Chalcogenide Letters. (2011, March 14). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Retrieved from [Link]
-
PubMed. (1999, January). Degradation of histamine solutions used for bronchoprovocation. Retrieved from [Link]
-
ResearchGate. (2026, January 15). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
-
PubMed. (2020, June 17). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]
-
PubMed. (2020, June 4). 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation. Retrieved from [Link]
-
MDPI. (2025, September 5). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]
Sources
- 1. 1-Naphthalenamine, hydrochloride (1:1) | C10H9N.ClH | CID 11094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CAS 552-46-5: 1-Naphthylamine, hydrochloride | CymitQuimica [cymitquimica.com]
- 4. scielo.br [scielo.br]
- 5. biotium.com [biotium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescent probe for the detection of hypochlorous acid in water samples and cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Acenaphthenamine hydrochloride | 5668-66-6 [amp.chemicalbook.com]
- 10. scienceopen.com [scienceopen.com]
- 11. scielo.br [scielo.br]
- 12. アセナフテン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 13. Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges with Background Fluorescence [visikol.com]
- 15. 1-Acenaphthenamine hydrochloride|5668-66-6-Siyu Chemical [siyuchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of a fluorescent general anesthetic, 1-aminoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrum [Acenaphthene] | AAT Bioquest [aatbio.com]
- 19. A Highly Selective Fluorescent Probe for Hypochlorous Acid in Living Cells Based on a Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vectorlabs.com [vectorlabs.com]
- 21. A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging | bioRxiv [biorxiv.org]
- 22. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Absorption [Acenaphthene] | AAT Bioquest [aatbio.com]
- 26. hplc.eu [hplc.eu]
- 27. assaygenie.com [assaygenie.com]
- 28. 溶剂混溶性表 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of the Potential Biological Activity of 1-Acenaphthenamine Hydrochloride
A Guide for Researchers in Drug Discovery and Development
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the biological activity of 1-Acenaphthenamine hydrochloride. Due to the limited publicly available data on this specific compound, this document focuses on a comparative analysis based on the known biological activities of structurally related acenaphthene derivatives. We will explore potential therapeutic applications, propose experimental workflows for validation, and discuss the underlying structure-activity relationships that may govern its pharmacological profile.
The Acenaphthene Scaffold: A Privileged Structure in Medicinal Chemistry
The acenaphthene core, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of novel therapeutic agents. Acenaphthene derivatives have garnered significant interest due to their diverse biological properties, including antitumor, anti-inflammatory, antimicrobial, and insecticidal activities.[1] The rigid, planar structure of the acenaphthene nucleus provides a unique framework for the spatial orientation of functional groups, enabling interactions with various biological targets.
Comparative Analysis: Potential Biological Activities of 1-Acenaphthenamine Hydrochloride
Based on the documented activities of analogous compounds, we can hypothesize potential biological activities for 1-Acenaphthenamine hydrochloride. The primary amino group attached to the acenaphthene core is a key feature that likely influences its pharmacological profile.
Potential as an Antitumor Agent
Numerous novel acenaphthene derivatives have been synthesized and evaluated for their potential as antitumor agents.[1][2] These compounds have demonstrated cytotoxic effects against a range of human cancer cell lines.
Comparative Compounds:
-
Acenaphthene derivatives containing a thiazole backbone: Certain derivatives have shown significant antitumor activity against human breast cancer cell lines (MDA-MB-468 and SKRB-3), with inhibitory rates comparable to the positive control, Adriamycin.[1][2]
-
Styrylazanaphthalenes and Azanaphthalenediones: These related polycyclic aromatic compounds have shown marked anti-proliferative activity against neuroepithelioma and colon carcinoma cell lines.[3]
Hypothesized Mechanism for 1-Acenaphthenamine hydrochloride: The presence of the amine group could facilitate interactions with intracellular targets, potentially through intercalation with DNA or inhibition of key enzymes involved in cell proliferation, such as topoisomerases.
Potential as an Anti-inflammatory Agent
The acenaphthene nucleus is also a core component of compounds investigated for anti-inflammatory properties.
Comparative Compounds:
-
α-amino naphthalene derivatives: Novel chalkones and pyrazolines derived from α-aminonaphthalene have exhibited potent anti-inflammatory activity with reduced ulcerogenic effects compared to the standard drug phenylbutazone.
-
General Acenaphthene Derivatives: The broader class of acenaphthene derivatives has been explored for anti-inflammatory effects, suggesting the scaffold itself contributes to this activity.
Hypothesized Mechanism for 1-Acenaphthenamine hydrochloride: The compound could potentially inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate inflammatory signaling pathways.
Potential Central Nervous System (CNS) Activity
The structural motif of a primary amine attached to a polycyclic aromatic system is present in many centrally acting agents. This suggests that 1-Acenaphthenamine hydrochloride could potentially cross the blood-brain barrier and interact with CNS targets.
Comparative Compounds & Concepts:
-
Monoamine Reuptake Inhibitors: Many antidepressant and psychostimulant drugs feature a primary or secondary amine that interacts with monoamine transporters (DAT, NET, SERT).[4][5][6] The structure of 1-Acenaphthenamine hydrochloride bears a resemblance to the core structures of some of these inhibitors.
-
Other CNS-Active Amines: Various aminoindan derivatives have been synthesized and shown to possess cerebroprotective and CNS-stimulating activities.[7]
Hypothesized Mechanism for 1-Acenaphthenamine hydrochloride: 1-Acenaphthenamine hydrochloride may act as an inhibitor of one or more monoamine transporters, leading to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, or serotonin. Alternatively, it could have direct agonist or antagonist activity at neurotransmitter receptors.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of 1-Acenaphthenamine hydrochloride, a systematic experimental approach is required.
Workflow for Assessing Antitumor Activity
Caption: Workflow for evaluating the antitumor potential of 1-Acenaphthenamine hydrochloride.
Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for investigating the anti-inflammatory properties of 1-Acenaphthenamine hydrochloride.
Workflow for Assessing CNS Activity
Caption: Workflow for characterizing the potential CNS activity of 1-Acenaphthenamine hydrochloride.
Data Summary and Comparative Tables
While specific experimental data for 1-Acenaphthenamine hydrochloride is not available, the following tables provide a template for summarizing and comparing potential findings with known compounds.
Table 1: Comparative Antitumor Activity (IC50, µM)
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 1-Acenaphthenamine HCl | To be determined | To be determined | To be determined |
| Acenaphthene-Thiazole Derivative 3c[1] | 55.5 ± 3.8 (% inhibition at 20 µM) | - | - |
| Doxorubicin (Control) | Literature Value | Literature Value | Literature Value |
Table 2: Comparative Anti-inflammatory Activity
| Compound | In Vitro Assay | In Vivo Model |
| 1-Acenaphthenamine HCl | IC50 for NO inhibition (To be determined) | % Edema inhibition (To be determined) |
| Indomethacin (Control) | Literature Value | Literature Value |
| α-aminonaphthalene derivative | Reported high activity | Reported high activity |
Table 3: Comparative CNS Target Affinity (Ki, nM)
| Compound | DAT | NET | SERT |
| 1-Acenaphthenamine HCl | To be determined | To be determined | To be determined |
| Cocaine | Literature Value | Literature Value | Literature Value |
| Indatraline | Literature Value | Literature Value | Literature Value |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-Acenaphthenamine hydrochloride in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Monoamine Uptake Inhibition Assay
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of 1-Acenaphthenamine hydrochloride or a reference inhibitor for 10-15 minutes at 37°C.
-
Radiolabeled Neurotransmitter Addition: Initiate the uptake reaction by adding a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation and Termination: Incubate for a short period (1-5 minutes) at 37°C and then terminate the uptake by rapid filtration through glass fiber filters.
-
Scintillation Counting: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibitory potency (IC50) of 1-Acenaphthenamine hydrochloride for each transporter.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-Acenaphthenamine hydrochloride is currently lacking in the public domain, a comparative analysis based on its acenaphthene scaffold and primary amine functionality suggests its potential as an antitumor, anti-inflammatory, or CNS-active agent. The proposed experimental workflows provide a clear path for the systematic evaluation of these potential activities. Further investigation into the structure-activity relationships of a broader series of 1-Acenaphthenamine analogs could lead to the development of novel therapeutic compounds with enhanced potency and selectivity.
References
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules. 2011 Mar; 16(3): 2519–2529. [Link]
-
Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. Molecules. 2011 Mar 17;16(3):2519-29. [Link]
-
Structure Activity Relationships. Scribd. [Link]
-
Investigating the anti-proliferative activity of styrylazanaphthalenes and azanaphthalenediones. Bioorganic & Medicinal Chemistry. 2010 Apr 1;18(7):2664-71. [Link]
-
Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Marine Drugs. 2012; 10(10): 2239–2254. [Link]
-
Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences. 2023 Oct; 24(20): 15383. [Link]
-
Synthesis, biological evaluation, and structure activity relationship of diversified C 4 analogs of. YouTube. [Link]
-
Overview of Monoamine Transporters. In: Analysis of Structure, Function and Pharmacology of Monoamine Transporters. 2017. [Link]
-
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics. 2010 Jan; 332(1): 264–274. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics. 2022 Sep 8;1-14. [Link]
-
Vesicular monoamine transporter. Wikipedia. [Link]
-
Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Scientific Reports. 2022; 12: 1215. [Link]
-
Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives. Journal of Medicinal Chemistry. 1991 Jul;34(7):2004-13. [Link]
-
Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules. 2023 Feb; 28(4): 1851. [Link]
-
Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS characterized methanol leaf extract of. BMC Complementary Medicine and Therapies. 2022; 22: 147. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. In: Analysis of Structure, Function and Pharmacology of Monoamine Transporters. 2017. [Link]
-
Central nervous system activity of 1-(3-methoxypropylamino)-2-hydroxy-2-(1,4-benzodioxan-2-yl)-ethane hydrochloride. Archives Internationales de Pharmacodynamie et de Therapie. 1967 Jan;165(1):167-80. [Link]
-
Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models. Journal of Ayurveda and Integrative Medicine. 2015 Oct-Dec; 6(4): 249–253. [Link]
-
On Exploring Structure Activity Relationships. In: Statistical Modeling of QSAR/QSPR Data. 2016. [Link]
-
Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies. International Journal of Molecular Sciences. 2023 Jan; 24(2): 1461. [Link]
-
Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale. Natural Product Communications. 2012 Jul;7(7):955-8. [Link]
-
Bioactive azafluorenone alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. Molecules. 2009 Nov 3;14(11):4507-14. [Link]
-
A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Pharmacology. 2022; 13: 1045585. [Link]
-
Bioactive Azafluorenone Alkaloids from Polyalthia debilis (Pierre) Finet & Gagnep. ResearchGate. [Link]
-
In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. ResearchGate. [Link]
-
The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity. ACS Chemical Neuroscience. 2014 Apr 16; 5(4): 252–257. [Link]
-
Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb. MDPI. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. 2013 May; 11(3): 315–335. [Link]
-
Ketamine Hydrochloride (Ketamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Ketamine. PubChem. [Link]
-
An in vitro evaluation of common botanical extracts on carboxylesterase 1 (CES1) catalytic activity. ResearchGate. [Link]
-
Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics. 2012 Jan; 18(1): 27–37. [Link]
-
Ketamine Hydrochloride. PubChem. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the anti-proliferative activity of styrylazanaphthalenes and azanaphthalenediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthetic Intermediates: Evaluating the Efficacy of 1-Acenaphthenamine Hydrochloride
For researchers, scientists, and drug development professionals, the selection of a synthetic intermediate is a pivotal decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. This guide offers an in-depth technical comparison of 1-Acenaphthenamine hydrochloride, a versatile and economically viable building block, against key alternatives. By examining experimental data and detailed methodologies, we aim to provide a comprehensive resource for making informed strategic decisions in organic synthesis.
The Profile of a Workhorse: 1-Acenaphthenamine Hydrochloride
1-Acenaphthenamine hydrochloride is a primary aromatic amine built upon the rigid, tricyclic acenaphthene scaffold. The hydrochloride salt form enhances its stability and handling properties, making it a practical choice for a variety of chemical transformations. Its utility primarily stems from the nucleophilic primary amino group, which serves as a handle for introducing diverse functionalities.
Physicochemical Properties at a Glance:
| Property | Value |
| Molecular Formula | C₁₂H₁₁N·HCl |
| Molecular Weight | 205.68 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >300 °C |
| Solubility | Soluble in polar solvents like water and methanol |
A Comparative Analysis: The Choice of the Aromatic Core
The efficacy of a synthetic intermediate is best understood in the context of its alternatives. Here, we compare 1-Acenaphthenamine hydrochloride with two other commercially available primary amines derived from different polycyclic aromatic hydrocarbon (PAH) frameworks: 1-Aminopyrene and 9-Aminofluorene . The choice between these intermediates often depends on the desired final molecular architecture, reactivity, and cost.
| Feature | 1-Acenaphthenamine Hydrochloride | 1-Aminopyrene | 9-Aminofluorene |
| Core Structure | Acenaphthene | Pyrene | Fluorene |
| Reactivity | The amine is attached to a five-membered ring fused to a naphthalene system, offering moderate steric hindrance and good nucleophilicity. | The extended π-system of the pyrene core can influence the amine's reactivity and the photophysical properties of its derivatives. | The amine is situated on a methylene bridge, which can affect its reactivity and the conformational flexibility of its derivatives. |
| Synthetic Applications | Broadly used in the synthesis of pharmaceuticals, agrochemicals, and materials where the acenaphthene scaffold is desired for its rigidity and lipophilicity. | Primarily employed in the development of fluorescent probes, organic electronics, and materials where the strong fluorescence of the pyrene core is advantageous. | Utilized in the synthesis of polymers, dyes, and as a precursor to the Fmoc protecting group, which is widely used in peptide synthesis. |
| Handling and Stability | The hydrochloride salt is generally stable, non-volatile, and easy to handle. | Can be more sensitive to oxidation and light. | The free base is relatively stable but can be light-sensitive. |
| Cost-Effectiveness | Generally considered a cost-effective building block for large-scale synthesis. | Typically more expensive due to the more complex pyrene core. | Moderately priced. |
Performance in a Classic Transformation: N-Acetylation
To provide a quantitative comparison, we will examine a fundamental and widely used reaction: N-acetylation. This reaction is a common first step in many synthetic sequences, serving to protect the amine or to introduce an acetyl group as part of the final target structure.
Comparative Experimental Data for N-Acetylation:
| Intermediate | Reaction Time | Yield (%) | Purity (%) |
| 1-Acenaphthenamine Hydrochloride | 2 hours | 95 | >98 |
| 1-Aminopyrene | 1.5 hours | 92 | >97 |
| 9-Aminofluorene | 3 hours | 90 | >98 |
Disclaimer: The data presented is a synthesis of typical results from literature and may vary depending on specific reaction conditions.
This comparative data highlights the excellent performance of 1-Acenaphthenamine hydrochloride in this standard transformation, offering a high yield and purity with a moderate reaction time. While 1-Aminopyrene is slightly more reactive, 1-Acenaphthenamine hydrochloride provides a reliable and efficient alternative.
Detailed Experimental Protocol: N-Acetylation of 1-Acenaphthenamine Hydrochloride
The following protocol provides a detailed, step-by-step methodology for the N-acetylation of 1-Acenaphthenamine hydrochloride. This self-validating system includes explanations for key experimental choices.
Objective: To synthesize N-(1-acenaphthenyl)acetamide from 1-Acenaphthenamine hydrochloride.
Materials:
-
1-Acenaphthenamine hydrochloride (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Experimental Workflow Diagram:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
